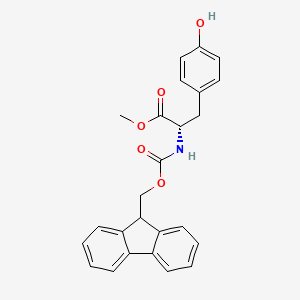
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate: is a complex organic compound characterized by its intricate molecular structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the phenolic hydroxyl group, followed by the formation of the amide bond, and finally the esterification of the carboxylic acid group. Key reagents and conditions include protecting groups, coupling agents, and esterification catalysts.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
科学研究应用
This compound has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
相似化合物的比较
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate: is unique due to its specific structural features and functional groups. Similar compounds include:
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(1H-indol-3-yl)propanoic acid
生物活性
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate, commonly referred to as Fmoc-3-(4-hydroxyphenyl)alanine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H23NO5
- Molecular Weight : 417.45 g/mol
- CAS Number : 82911-79-3
- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is significant in peptide synthesis.
Anticancer Properties
Research indicates that compounds containing the Fmoc group can exhibit anticancer activity by modulating various biochemical pathways. A study demonstrated that derivatives of Fmoc-amino acids could inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The specific activity of this compound against different HDAC isoforms has not been extensively characterized but is a promising area for further investigation.
The biological activity of this compound is thought to involve:
- Inhibition of HDACs : By inhibiting HDACs, this compound may lead to increased acetylation of histones and non-histone proteins, resulting in altered gene expression profiles that inhibit tumor growth.
- Modulation of Apoptosis : Some studies suggest that compounds similar to this can promote apoptosis in cancer cells, potentially through the activation of p53 pathways.
Study 1: HDAC Inhibition
A study focused on the synthesis and evaluation of Fmoc-amino acid derivatives showed that certain analogs exhibited IC50 values in the nanomolar range against HDAC1 and HDAC3. This suggests that this compound could possess similar inhibitory effects, warranting further exploration.
| Compound | IC50 (nM) | HDAC Isoform |
|---|---|---|
| Azumamide A | 14 | HDAC1 |
| Azumamide B | 67 | HDAC3 |
| Fmoc derivative | TBD | TBD |
Study 2: Cytotoxicity Assays
In cytotoxicity assays using various cancer cell lines, derivatives of this compound were tested for their ability to induce cell death. Preliminary results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity.
属性
CAS 编号 |
82911-79-3 |
|---|---|
分子式 |
C25H23NO5 |
分子量 |
417.5 g/mol |
IUPAC 名称 |
methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C25H23NO5/c1-30-24(28)23(14-16-10-12-17(27)13-11-16)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23,27H,14-15H2,1H3,(H,26,29)/t23-/m1/s1 |
InChI 键 |
NWIXWDJMIUGINH-HSZRJFAPSA-N |
SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
手性 SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
序列 |
Y |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















